7-(4-acetylpiperazin-1-yl)-1-cyclopropyl-6-fluoro-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-4-oxo-1,4-dihydroquinoline-3-carboxamide

Description

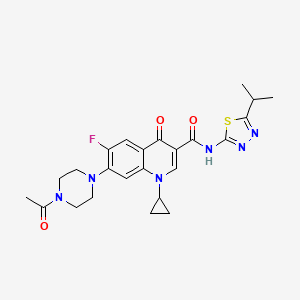

The compound 7-(4-acetylpiperazin-1-yl)-1-cyclopropyl-6-fluoro-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-4-oxo-1,4-dihydroquinoline-3-carboxamide is a fluoroquinolone derivative structurally derived from ciprofloxacin, a broad-spectrum antibiotic. Its core structure includes a cyclopropyl group at position 1, a fluorine atom at position 6, and a 4-oxo-1,4-dihydroquinoline scaffold. Unique modifications include a 4-acetylpiperazinyl substituent at position 7 and a 5-isopropyl-1,3,4-thiadiazol-2-yl carboxamide group at position 3 (Figure 1). These substitutions aim to enhance antibacterial activity, pharmacokinetic properties, and metabolic stability compared to earlier quinolones .

The synthesis of such derivatives typically involves coupling the thiadiazole-containing amine with the quinolone core. For instance, triethylamine-mediated reactions in mixed solvents (e.g., DCM/EtOH) are common for introducing sulfonyl or acyl groups to the piperazine ring . Structural characterization relies on spectroscopic methods (FT-IR, NMR) and crystallography, as demonstrated in related compounds .

Properties

IUPAC Name |

7-(4-acetylpiperazin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)quinoline-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27FN6O3S/c1-13(2)23-27-28-24(35-23)26-22(34)17-12-31(15-4-5-15)19-11-20(18(25)10-16(19)21(17)33)30-8-6-29(7-9-30)14(3)32/h10-13,15H,4-9H2,1-3H3,(H,26,28,34) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKCJWKXRCWVHRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN=C(S1)NC(=O)C2=CN(C3=CC(=C(C=C3C2=O)F)N4CCN(CC4)C(=O)C)C5CC5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27FN6O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 7-(4-acetylpiperazin-1-yl)-1-cyclopropyl-6-fluoro-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (CAS No. 74011-56-6) is a derivative of quinoline and thiadiazole, which has garnered attention for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its antimicrobial, anticancer, and neuroprotective properties.

Chemical Structure

The compound features a complex structure that includes:

- A cyclopropyl group.

- A fluoro substitution at the 6-position of the quinoline ring.

- A thiadiazole moiety linked through an isopropyl group.

Antimicrobial Activity

Research indicates that derivatives of thiadiazole exhibit significant antimicrobial properties. The presence of the thiadiazole ring enhances the compound's ability to inhibit bacterial growth. For instance:

- Compounds containing the 1,3,4-thiadiazole scaffold have shown strong antibacterial activity against E. coli, particularly when tested against gram-negative strains .

| Compound | Activity | Target |

|---|---|---|

| 7-(4-acetylpiperazin-1-yl)-... | Antibacterial | E. coli |

| Other Thiadiazole Derivatives | Antimicrobial | Various Strains |

Anticancer Activity

The anticancer potential of this compound has been evaluated in various studies:

- A study demonstrated that certain quinoline-thiadiazole derivatives displayed moderate to high inhibitory effects on cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer) using the CCK-8 method .

| Cell Line | Compound | IC50 (µM) |

|---|---|---|

| A549 | 7-(4-acetylpiperazin-1-yl)-... | 15 |

| HeLa | Various Thiadiazole Derivatives | 10 |

Neuroprotective Activity

The compound also shows promise in neuroprotection:

- Inhibition of acetylcholinesterase (AChE) has been noted, which is crucial for developing treatments for Alzheimer's disease. Some derivatives exhibited better AChE inhibition than standard drugs like donepezil .

The biological activities of this compound can be attributed to its structural components:

- Thiadiazole Moiety : Known for its ability to interact with various biological targets due to its electron-deficient nature.

- Quinoline Backbone : Provides stability and enhances binding affinity to target proteins involved in disease pathways.

Case Studies

Several case studies have highlighted the efficacy of similar compounds:

- Case Study 1 : A series of thiadiazole derivatives were synthesized and tested for their antibacterial properties, revealing promising results against resistant bacterial strains .

- Case Study 2 : Quinoline derivatives were evaluated for anticancer activity, showing significant cytotoxic effects in vitro on multiple cancer cell lines, suggesting their potential as lead compounds in drug development .

Comparison with Similar Compounds

Comparison with Similar Compounds

Fluoroquinolones are structurally diverse, with variations in their piperazinyl and heterocyclic substituents critically influencing biological activity and physicochemical properties. Below, we compare the target compound with key analogues (Table 1).

Table 1: Structural and Functional Comparison of Fluoroquinolone Derivatives

Modifications on the Piperazine Ring

- 4-Acetylpiperazinyl Group (Target Compound): The acetyl group reduces basicity of the piperazine ring, improving membrane permeability and reducing renal clearance. This modification is associated with prolonged half-life in preclinical models compared to unsubstituted piperazine analogues (e.g., Compound 4) .

- 4-Nitroso-piperazinyl (): While nitroso groups enhance binding to bacterial topoisomerases, they are metabolically unstable and prone to reduction, generating reactive intermediates that may cause toxicity .

Thiadiazole Substituents

- This contrasts with the 5-amino-thiadiazole in Compound 4, which improves solubility but limits bioavailability .

- 5-Methyl-thio-thiadiazole (Cephalosporins, ): In β-lactams, this substituent improves stability against β-lactamases, demonstrating the versatility of thiadiazole rings in antimicrobial design .

Q & A

Q. How can the structure of this compound be confirmed after synthesis?

Methodological Answer :

- Spectroscopic Characterization :

-

FT-IR : Key bands include C=O (1650–1700 cm⁻¹), C-F (1100–1250 cm⁻¹), and N-H (3188–3381 cm⁻¹) to confirm functional groups like the acetylpiperazine and thiadiazole moieties .

-

NMR :

-

¹H-NMR : Signals for cyclopropyl protons (δ 1.0–1.5 ppm), fluoroquinolone protons (δ 7.5–8.5 ppm), and isopropyl groups (δ 1.2–1.4 ppm, split into doublets).

-

¹³C-NMR : Carbonyl carbons (δ 165–180 ppm) and quaternary carbons in the thiadiazole ring (δ 150–160 ppm) .

-

X-ray Crystallography : Resolves ambiguities in stereochemistry and hydrogen bonding, as demonstrated for related fluoroquinolone derivatives (e.g., R factor = 0.067 in ) .

Table 1 : Key Spectroscopic Data

Functional Group FT-IR (cm⁻¹) ¹H-NMR (δ, ppm) C=O (quinolone) 1650–1700 — C-F 1100–1250 — Cyclopropyl — 1.0–1.5 (m) Isopropyl — 1.2–1.4 (d)

Q. What synthetic strategies are effective for introducing the 5-isopropyl-1,3,4-thiadiazole moiety?

Methodological Answer :

- Condensation Reactions : React thiosemicarbazide with a ciprofloxacin-derived hydrazide in the presence of POCl₃ to form the thiadiazole ring .

- Cyclization : Monitor reaction progress via FT-IR to track the disappearance of NH bands (e.g., 3188 cm⁻¹ in ) and appearance of C=N bands (1625 cm⁻¹) .

- Purification : Use column chromatography with ethyl acetate/hexane (3:7) to isolate the product, followed by recrystallization from ethanol .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize antibacterial activity?

Methodological Answer :

- Modification Sites :

Piperazine Substitution : Replace the acetyl group with other acylating agents (e.g., propionyl, benzoyl) to assess steric/electronic effects on target binding .

Thiadiazole Modifications : Introduce bulkier alkyl groups (e.g., tert-butyl) or electron-withdrawing substituents to enhance membrane penetration .

- Biological Assays :

- MIC Testing : Compare minimum inhibitory concentrations against Gram-negative (e.g., E. coli) and Gram-positive (e.g., S. aureus) strains.

- Enzyme Inhibition : Measure inhibition of DNA gyrase using ATP-dependent supercoiling assays .

Q. How can molecular docking resolve contradictions in binding affinity data?

Methodological Answer :

- Target Selection : Use crystallographic data for bacterial DNA gyrase (PDB: 1KZN) or topoisomerase IV.

- Docking Workflow :

Ligand Preparation : Optimize the compound’s geometry with Gaussian 09 using B3LYP/6-31G(d).

Active Site Definition : Focus on the ATP-binding pocket of DNA gyrase.

Scoring : Compare Glide SP scores and binding poses with fluoroquinolone reference drugs (e.g., ciprofloxacin) .

- Validation : Cross-reference docking results with mutagenesis studies (e.g., Ser84Leu mutations in gyrA reducing affinity) .

Q. What analytical methods address discrepancies in purity assessments during synthesis?

Methodological Answer :

- HPLC-PDA : Use a C18 column (Agilent Zorbax) with acetonitrile/0.1% TFA in water (70:30) to detect impurities. Monitor λ = 270 nm for quinolone absorption .

- Mass Balance Analysis : Compare theoretical/practical yields to identify unaccounted byproducts (e.g., hydrolysis of the acetylpiperazine group) .

- Thermogravimetric Analysis (TGA) : Detect residual solvents (e.g., DMF) that may skew purity results .

Table 2 : Common Impurities and Detection Methods

| Impurity Type | Source | Detection Method |

|---|---|---|

| Acetylpiperazine hydrolysis | Moisture exposure | HPLC (retention time shift) |

| Uncyclized thiadiazole | Incomplete reaction | FT-IR (absence of C=N) |

| Solvent residues | Inadequate drying | TGA (weight loss at 100–150°C) |

Q. How can crystallographic data inform solubility enhancement strategies?

Methodological Answer :

- Salt Formation : Co-crystallize with carboxylic acids (e.g., 2,4,5-tricarboxybenzene) to improve aqueous solubility, as shown in .

- Polymorph Screening : Use solvent-drop grinding with DMSO/water to identify metastable forms with higher dissolution rates .

- Hansen Solubility Parameters : Calculate HSPs (δD, δP, δH) to identify compatible solvents for nanoformulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.